molecular formula C11H13FN2 B13209238 5-Fluoro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]

5-Fluoro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]

Cat. No.: B13209238
M. Wt: 192.23 g/mol
InChI Key: WFJGWEIWBZRHOH-UHFFFAOYSA-N
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Description

5-Fluoro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] is a synthetic compound belonging to the class of spiroindoles. Spiroindoles are characterized by a unique spirocyclic structure where an indole moiety is fused to another ring system at a single carbon atom. The presence of a fluorine atom at the 5-position of the indole ring enhances the compound’s chemical properties, making it a valuable target for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

    Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable pyrrolidine precursor. This step often requires the use of a strong base or acid catalyst to facilitate the formation of the spirocyclic structure.

    Fluorination: The final step involves the introduction of a fluorine atom at the 5-position of the indole ring. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of 5-Fluoro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the spirocyclic structure into more simplified indole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Simplified indole derivatives.

    Substitution: Various functionalized indole derivatives depending on the substituents introduced.

Scientific Research Applications

5-Fluoro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of advanced polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.

    Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses and potentially inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: Lacks the spirocyclic structure but shares the fluorine substitution at the 5-position.

    Spiro[indole-3,3’-pyrrolidine]: Similar spirocyclic structure but without the fluorine atom.

    Oxindole Derivatives: Contain an oxindole moiety instead of the spiroindole structure.

Uniqueness

5-Fluoro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] is unique due to its combination of a spirocyclic structure and fluorine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H13FN2

Molecular Weight

192.23 g/mol

IUPAC Name

5-fluorospiro[1,2-dihydroindole-3,3'-pyrrolidine]

InChI

InChI=1S/C11H13FN2/c12-8-1-2-10-9(5-8)11(7-14-10)3-4-13-6-11/h1-2,5,13-14H,3-4,6-7H2

InChI Key

WFJGWEIWBZRHOH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CNC3=C2C=C(C=C3)F

Origin of Product

United States

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